molecular formula C16H19N3O3S3 B2861714 Methyl 2-((5-(1-(thiophen-2-yl)cyclopentanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate CAS No. 1226449-12-2

Methyl 2-((5-(1-(thiophen-2-yl)cyclopentanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate

Cat. No.: B2861714
CAS No.: 1226449-12-2
M. Wt: 397.53
InChI Key: XGYNXLJSDGZMML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((5-(1-(thiophen-2-yl)cyclopentanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a useful research compound. Its molecular formula is C16H19N3O3S3 and its molecular weight is 397.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-((5-(1-(thiophen-2-yl)cyclopentanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a complex organic compound belonging to the class of thiadiazole derivatives. Thiadiazoles are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this specific compound, focusing on its potential therapeutic applications.

Chemical Structure

The compound's structure features a thiophene ring and a cyclopentanecarboxamide moiety linked through a thiadiazole scaffold. This unique arrangement contributes to its biological activity by enhancing interactions with various biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
HCT1163.29
H46010.0
MCF-74.04
PC310.0

These findings indicate that the compound may exhibit selective toxicity towards cancer cells while sparing normal cells.

Antimicrobial Activity

Thiadiazole derivatives are also noted for their antimicrobial properties. Compounds structurally related to this compound have demonstrated efficacy against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus6.03 µM
Mycobacterium tuberculosis11.7 - 13.9 µM

These results suggest that the compound may be a promising candidate for developing new antimicrobial agents.

Anti-inflammatory and Neuroprotective Effects

Research has also highlighted the anti-inflammatory and neuroprotective properties of thiadiazole derivatives. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and protect neuronal cells from oxidative stress:

Activity Effect Reference
Anti-inflammatoryInhibition of IL-6
NeuroprotectionReduction in ROS levels

Study on Cytotoxicity

A detailed study evaluated the cytotoxic effects of various thiadiazole derivatives on cancer cell lines using the MTT assay. The findings indicated that compounds with similar structures to this compound exhibited significant inhibition of cell proliferation at low micromolar concentrations, highlighting their potential as anticancer agents .

Research on Antimicrobial Properties

In another study focusing on antimicrobial activity, several thiadiazole derivatives were synthesized and screened against pathogenic microorganisms. The results demonstrated that certain derivatives had MIC values comparable to standard antibiotics, suggesting their viability as alternative therapeutic agents in treating infections caused by resistant strains .

Properties

IUPAC Name

methyl 2-[[5-[(1-thiophen-2-ylcyclopentanecarbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S3/c1-10(12(20)22-2)24-15-19-18-14(25-15)17-13(21)16(7-3-4-8-16)11-6-5-9-23-11/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYNXLJSDGZMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NN=C(S1)NC(=O)C2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.